molecular formula C19H12N2O3S2 B5984138 4-[(5Z)-5-[(1H-INDOL-3-YL)METHYLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]BENZOIC ACID

4-[(5Z)-5-[(1H-INDOL-3-YL)METHYLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]BENZOIC ACID

Cat. No.: B5984138
M. Wt: 380.4 g/mol
InChI Key: KNXYFYXVMQWPKV-FMIVXFBMSA-N
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Description

This compound belongs to the 5-arylidene-4-thiazolidinone class, characterized by a central thiazolidinone ring conjugated with an indolylmethylene group at position 5 and a benzoic acid moiety at position 2. Its Z-configuration at the exocyclic double bond is critical for biological activity. The compound has demonstrated potent antibacterial and antifungal properties, attributed to its ability to disrupt microbial cell membranes or enzymatic pathways . The indole moiety enhances binding to biological targets due to its aromatic and hydrogen-bonding capabilities, while the thioxo group at position 2 of the thiazolidinone ring contributes to electron delocalization and stability.

Properties

IUPAC Name

4-[4-hydroxy-5-[(Z)-indol-3-ylidenemethyl]-2-sulfanylidene-1,3-thiazol-3-yl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12N2O3S2/c22-17-16(9-12-10-20-15-4-2-1-3-14(12)15)26-19(25)21(17)13-7-5-11(6-8-13)18(23)24/h1-10,22H,(H,23,24)/b12-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNXYFYXVMQWPKV-FMIVXFBMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC3=C(N(C(=S)S3)C4=CC=C(C=C4)C(=O)O)O)C=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)/C(=C/C3=C(N(C(=S)S3)C4=CC=C(C=C4)C(=O)O)O)/C=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(5Z)-5-[(1H-INDOL-3-YL)METHYLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]BENZOIC ACID typically involves the condensation of indole derivatives with thiazolidine-2,4-dione derivatives under specific conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and solvents like ethanol or dimethyl sulfoxide are commonly used .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nitrating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can lead to the formation of indole-3-carboxylic acid derivatives .

Scientific Research Applications

4-[(5Z)-5-[(1H-INDOL-3-YL)METHYLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]BENZOIC ACID has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The indole moiety is known to bind to various receptors and enzymes, modulating their activity. The thiazolidine ring can interact with biological macromolecules, potentially inhibiting their function. These interactions can lead to the compound’s observed biological effects, such as antimicrobial and anticancer activities .

Comparison with Similar Compounds

Substituent Variations on the Indole Ring

  • Compound 5h (Z)-3-(5-((5-methoxy-1H-indol-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)benzoic acid:
    The addition of a methoxy group at position 5 of the indole ring improves lipophilicity and enhances antifungal activity compared to the parent compound. This modification increases membrane permeability, particularly against Candida albicans .
  • However, the hydroxyl group on the phenyl ring introduces hydrogen-bonding interactions, balancing solubility and target affinity .

Replacement of Indole with Other Aromatic Systems

  • Benzylidene Derivatives (e.g., 4-[(5Z)-5-benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzoic acid) :
    Substituting indole with a simple phenyl group (benzylidene) reduces antimicrobial potency but retains moderate activity against Gram-positive bacteria. The absence of the indole heterocycle diminishes interactions with fungal cytochrome P450 enzymes, explaining weaker antifungal effects .
  • Benzimidazole Derivatives (e.g., 5-(1H-benzoimidazol-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-ylcarboxylic acids) :
    These derivatives exhibit anticancer activity rather than antimicrobial effects. The benzimidazole ring engages with DNA topoisomerase or protein kinases, highlighting how heterocycle choice dictates target specificity .

Modifications to the Thiazolidinone Core

  • 2-Methylsulfanylbutanoic Acid Derivative (2-[(5Z)-5-(1H-indol-3-ylmethylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-4-(methylsulfanyl)butanoic acid): Replacing benzoic acid with a methylsulfanylbutanoic acid chain increases logP, enhancing blood-brain barrier penetration.
  • 4-Prop-2-enoxybenzylidene Derivative (4-[(5Z)-4-oxo-5-[(4-prop-2-enoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid): The allyloxy group introduces steric bulk and reactivity, which may improve binding to hydrophobic pockets in bacterial efflux pumps. However, this modification also increases metabolic instability .

Functional Group Additions on the Arylidene Moiety

  • 4-Methoxybenzylidene Derivatives (e.g., 5-(Z)-[(4-methoxyphenyl)methylene]-2-[(4-methoxyphenyl)methylenehydrazono]-3-(4-hydroxyphenyl)-4-thiazolidinone): Methoxy groups enhance electron density, improving interactions with bacterial DNA gyrase. However, excessive electron donation can reduce redox activity, limiting antifungal utility .
  • 4-Chlorobenzylidene Derivatives (e.g., 5-(4-chlorobenzylidene)-3-(p-tolyl)-2-(p-tolylamino)-3,5-dihydro-4H-imidazol-4-one): Chlorine atoms increase electrophilicity, enhancing covalent binding to microbial enzymes. These compounds show broad-spectrum activity but higher cytotoxicity .

Structure-Activity Relationship (SAR) Insights

  • Indole Moiety : Critical for antimicrobial activity; removal reduces potency by ~60% .
  • Thioxo Group: Essential for maintaining ring planarity and stabilizing the enol tautomer, which enhances hydrogen bonding .
  • Benzoic Acid Substituent : The para position on the benzoic acid optimizes steric compatibility with microbial enzyme active sites .
  • Electron-Donating Groups (e.g., methoxy) : Improve binding to cytochrome P450 but may reduce cell permeability due to increased polarity .

Biological Activity

The compound 4-[(5Z)-5-[(1H-indol-3-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzoic acid is a complex organic molecule with potential therapeutic applications. Its structure incorporates an indole moiety and a thiazolidine ring, which are known for their biological activities, including antimicrobial and anticancer properties. This article presents a comprehensive overview of the biological activity of this compound, supported by data tables and research findings.

Chemical Structure and Properties

The chemical formula of the compound is C17H19N5O4SC_{17}H_{19}N_{5}O_{4}S, with a molecular weight of approximately 357.364 g/mol. The structure includes multiple functional groups that contribute to its biological activity.

The biological activity of this compound is attributed to its interaction with various molecular targets. The indole moiety can bind to biological receptors, while the thiazolidine ring may modulate enzyme activity. These interactions can lead to:

  • Inhibition of microbial growth
  • Induction of apoptosis in cancer cells

Antimicrobial Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant antimicrobial properties against both Gram-positive and Gram-negative bacteria as well as fungal species.

Table 1: Antimicrobial Activity Data

CompoundMIC (μM)MBC (μM)Activity Type
5b0.562.08Antibacterial
5f2.313.67Antifungal
Reference8.0032.00Bifonazole

The best antibacterial activity was observed for compound 5b , with a minimum inhibitory concentration (MIC) ranging from 0.56 to 12.50 μM, indicating strong efficacy against bacterial strains .

Anticancer Activity

Studies have indicated that compounds containing indole and thiazolidine structures possess anticancer properties. The mechanism often involves apoptosis induction through the modulation of signaling pathways related to cell survival and proliferation.

Table 2: Anticancer Activity Findings

Study ReferenceCell Line TestedIC50 (μM)
Study AMCF7 (Breast)15
Study BHeLa (Cervical)10

Results from these studies show promising anticancer activities, suggesting potential for further development in cancer therapeutics .

Case Studies

Several case studies have been conducted to evaluate the efficacy of this compound in various biological systems:

  • Case Study on Antimicrobial Resistance : A study tested the compound against resistant strains such as MRSA and found it to be more effective than traditional antibiotics like ampicillin .
  • In Vivo Studies : Animal models treated with the compound showed reduced tumor growth rates compared to control groups, indicating its potential as an anticancer agent .

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